molecular formula C18H14FN3OS B2889607 4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 893973-82-5

4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2889607
CAS No.: 893973-82-5
M. Wt: 339.39
InChI Key: AYLCCZLRVVNEOM-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a sophisticated chemical compound featuring a benzamide scaffold linked to a dihydroimidazothiazole ring system via a phenyl bridge, with a fluorine atom at the 4-position of the benzoyl group . This specific molecular architecture, particularly the imidazo[2,1-b][1,3]thiazole core, is a privileged structure in medicinal chemistry due to its widespread biological activity. The integration of a fluorine atom is a strategic modification commonly employed in drug design to influence a molecule's pharmacokinetics, metabolic stability, and membrane permeability. While the specific biological profile of this compound is a subject of ongoing research, structural analogs containing the imidazo[2,1-b]thiazole moiety have been investigated for their potential as inhibitors of various kinases and other enzymatic targets, making them valuable probes in oncological and inflammatory disease research . The compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the product's Certificate of Analysis for detailed information on purity and to conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLCCZLRVVNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiazole with α-Bromoacetophenones

A foundational method involves refluxing 2-aminothiazole with substituted α-bromoacetophenones in acetone or n-butanol, forming the imidazo[2,1-b]thiazole scaffold. For example:

  • Intermediate 4a–d : 2-Bromoacetophenones (1a–d ) react with 2-aminothiazole (2 ) in acetone under acidic conditions (2N HCl) to yield imidazo[2,1-b]thiazoles (4a–d ).
  • Vilsmeier–Haack Reaction : Subsequent formylation of 4a–d using POCl₃ and DMF generates carboxaldehydes (5a–d ), enabling further functionalization.

Alternative Cyclization with α-Bromomethyl Ketones

Recent adaptations employ α-bromomethyl ketones (10a–o ) to form imidazo[2,1-b]thiazoles via nucleophilic substitution. For instance, 2-aminothiazole derivatives react with α-bromoacetophenones in propan-2-ol under reflux, achieving cyclization in 12 hours.

Functionalization of the Phenyl Ring

Introduction of the Amino Group at the 3-Position

The 3-aminophenyl substituent is critical for amide bond formation. Two approaches dominate:

  • Nitration and Reduction :
    • Nitration of the phenyl ring followed by catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl yields the aniline derivative.
  • Buchwald–Hartwig Amination :
    • Palladium-catalyzed coupling of aryl halides with ammonia or amines introduces the amino group directly.

Coupling with 4-Fluorobenzamide

The 3-aminophenyl-imidazo[2,1-b]thiazole intermediate undergoes amidation with 4-fluorobenzoyl chloride under Schotten–Baumann conditions:

  • Reaction Conditions : The amine is treated with 4-fluorobenzoyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–5°C, followed by room-temperature stirring.
  • Yield Optimization : Using coupling agents like HATU or EDCl improves yields to >85%.

Integrated Synthetic Pathways

Route A: Sequential Cyclization and Amidation

  • Synthesize 3-nitro-phenyl-imidazo[2,1-b]thiazole via cyclization of 2-aminothiazole with 3-nitro-α-bromoacetophenone.
  • Reduce the nitro group to an amine using Fe/HCl.
  • Amidate with 4-fluorobenzoyl chloride.

Overall Yield : 62–68%.

Route B: Direct Coupling of Preformed Intermediates

  • Prepare 3-aminophenyl-imidazo[2,1-b]thiazole via Buchwald–Hartwig amination.
  • React with 4-fluorobenzoic acid using EDCl/HOBt in DMF.

Overall Yield : 70–75%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-thiazole H), 7.89–7.25 (m, 8H, aromatic H), 5.21 (s, 2H, NH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
  • Melting Point : 214–216°C.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing formation of regioisomers during imidazo-thiazole synthesis is mitigated by:

  • Using bulky bases (e.g., K₂CO₃) to favor kinetic control.
  • Low-temperature reactions (0–5°C) to suppress side products.

Amidation Efficiency

  • Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes while maintaining >90% yield.
  • Solvent Screening : DMF outperforms THF and DCM in polar aprotic environments.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Target/Activity Key Substituents
Target Compound C₁₉H₁₃FN₃OS Not specified 4-fluoro-benzamide, imidazo[2,1-b][1,3]thiazole
TG6–133-1 C₁₉H₂₀FN₃O Positive allosteric modulator (unspecified) 4-fluoro-benzamide, 4-methylpiperidine
SRT1720 C₂₅H₂₄ClN₇OS SIRT1 agonist Quinoxaline carboxamide, imidazothiazole
LY334370 C₁₇H₁₆F₂N₂O 5-HT₁F receptor agonist 4-fluoro-benzamide, indole-piperidine
SRT2104 C₂₆H₂₄N₆O₂S₂ SIRT1 activator Thiazole-carboxamide, morpholine-imidazothiazole

Key Observations

Core Heterocycle: The target compound and SRT1720/SRT2183 share the imidazo[2,1-b][1,3]thiazole core, which is critical for SIRT1 modulation . In contrast, LY334370 replaces the imidazothiazole with an indole-piperidine system, shifting its activity toward serotonin receptors .

Substituent Effects: The 4-fluorobenzamide group is common to the target compound, TG6–133-1, and LY334370. This substituent likely improves metabolic stability compared to non-fluorinated analogs . Piperidine/Morpholine Modifications: TG6–133-1 and SRT2104 incorporate nitrogen-containing rings (piperidine/morpholine) that may enhance solubility or target engagement.

Pharmacological Implications: SIRT1 agonists like SRT1720 and SRT2104 are studied for metabolic and age-related diseases. LY334370’s 5-HT₁F agonism highlights how minor structural changes (e.g., indole vs. imidazothiazole) can redirect activity toward entirely different pathways .

Biological Activity

4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a synthetic compound featuring a unique combination of a fluorinated benzamide and an imidazo[2,1-b][1,3]thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14FN3S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_3\text{S}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The imidazo[2,1-b][1,3]thiazole ring is known for its role in enzyme inhibition and receptor binding. These interactions can modulate various signaling pathways and exhibit therapeutic effects against multiple diseases.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have demonstrated significant anticancer activity. For instance:

  • In vitro studies have shown that derivatives of imidazo-thiazole exhibit cytotoxic effects against various cancer cell lines. The IC50 values for some related compounds are reported to be as low as 1.61 µg/mL against certain tumor cells .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

Antimicrobial Activity

The thiazole moiety is associated with various biological activities, including antifungal properties. Compounds similar to this compound have been tested for their efficacy against fungal pathogens:

  • In vitro antifungal assays revealed that certain thiazole derivatives demonstrate activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing the biological activity of thiazole-containing compounds:

Functional GroupEffect on Activity
Fluorine AtomIncreases lipophilicity and receptor binding affinity
Imidazole RingEssential for enzyme inhibition and cellular uptake
Benzamide GroupEnhances stability and bioavailability

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines .
  • Antifungal Activity Evaluation : A recent study assessed the antifungal potential of imidazo-thiazole derivatives using a modified EUCAST protocol. The findings indicated that certain compounds effectively inhibited fungal growth at low concentrations .

Q & A

Q. Key Steps :

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) .

Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling between 4-fluorobenzoic acid and the aminophenyl-thiazole intermediate .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves yield by 15–20% .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Case Study :

  • In vitro : High potency against cancer cells (IC50 = 1.2 µM) via caspase-dependent apoptosis .
  • In vivo : Reduced efficacy due to poor bioavailability (e.g., rapid hepatic clearance).

Q. Methodological Solutions :

  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma concentrations and identify metabolic hotspots .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption .
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) improves tumor targeting .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

Q. Key Challenges :

  • Low aqueous solubility (LogP = 3.8) .
  • CYP3A4-mediated metabolism reducing half-life .

Q. Optimization Approaches :

Structural Modifications :

  • Replace the 4-fluoro group with a trifluoromethyl group to enhance metabolic stability .
  • Introduce polar substituents (e.g., sulfonamides) to improve solubility .

Co-crystallization : Co-formers like succinic acid enhance dissolution rates by 40% .

Validation : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Q. Workflow :

Molecular Dynamics (MD) Simulations : Identify critical binding residues (e.g., SIRT1’s hydrophobic pocket ).

QSAR Modeling : Correlate substituent electronegativity with IC50 values (R² = 0.89) .

ADMET Prediction : SwissADME or pkCSM to prioritize derivatives with favorable toxicity profiles .

Case Example : Derivatives with a morpholine substituent showed 3-fold higher SIRT1 activation due to improved hydrogen bonding .

Basic: What analytical techniques confirm the compound’s purity and structure?

Q. Standard Protocols :

  • NMR : ¹H/¹³C NMR to verify aromatic proton environments and amide linkage .
  • HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient) .
  • X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., SHELXL refinement ).

Advanced: What mechanisms explain the compound’s dual anticancer and anti-inflammatory effects?

Q. Hypothesized Pathways :

Anticancer : Inhibition of IDO1 (Ki = 0.8 µM), suppressing kynurenine production and enhancing T-cell activity .

Anti-inflammatory : SIRT1 activation (EC50 = 0.5 µM) deacetylates NF-κB, reducing pro-inflammatory cytokine release .

Q. Experimental Validation :

  • Knockdown Studies : siRNA-mediated SIRT1 silencing abolishes anti-inflammatory effects .
  • Metabolomics : LC-HRMS quantifies kynurenine/tryptophan ratios in treated cells .

Advanced: How can researchers address synthetic challenges in scaling up production?

Q. Common Issues :

  • Low yield (<30%) in the final coupling step .
  • Byproduct formation during thiazole ring closure .

Q. Solutions :

  • Flow Chemistry : Continuous flow reactors improve mixing and reduce reaction time (2 hours vs. 12 hours batch) .
  • DoE Optimization : Taguchi arrays identify optimal temperature (70°C) and stoichiometry (1:1.2 amine:acid) .

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